Taxoquinone

Overview

Description

Taxoquinone is a diterpenoid compound isolated from the plant Metasequoia glyptostroboides. It has garnered significant attention due to its diverse pharmacological properties, including anticancer, antiviral, and antifungal activities .

Biochemical Analysis

Biochemical Properties

Taxoquinone plays a role in biochemical reactions, particularly as an antioxidant . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is largely based on its redox properties, which allow it to act as an electron carrier .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has shown anticancer effects by inhibiting the 20S human proteasome . It also displayed significant antiviral effects against the H1N1 influenza virus in a cytopathic reduction assay on MDCK cell line . Furthermore, it has been found to have a detrimental effect on the morphology of Candida species .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It can modulate reactive oxygen species levels in tumor cells, arrest the cell cycle in the G2/M phase, and affect molecular targets including p53 and STAT3 . It can also trigger the mitochondrial apoptosis pathway . By adjusting AMPK, this compound can regulate cellular metabolism and energy hemostasis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to display its anticancer effect in terms of its ability to inhibit 20S human proteasome . Moreover, this compound (500 µg/mL) displayed significant antiviral effect against H1N1 influenza virus in cytopathic reduction assay on MDCK cell line .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: Taxoquinone can be synthesized through the oxidation of ferruginol with benzoyl peroxide. This reaction yields 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene, which is subsequently converted into this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of plant-derived precursors and standard organic synthesis techniques .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, which are crucial for its synthesis.

Reduction: It can be reduced under specific conditions to yield various derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Benzoyl peroxide is commonly used in the oxidation of ferruginol to produce this compound.

Reducing Agents: Various reducing agents can be employed to modify this compound’s structure.

Solvents: Organic solvents like dichloromethane and ethanol are often used in these reactions.

Major Products Formed:

Oxidation Products: 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene.

Reduction Products: Various reduced derivatives of this compound.

Scientific Research Applications

Mechanism of Action

Taxoquinone exerts its effects through various molecular mechanisms:

Anticancer Activity: It inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells.

Antiviral Activity: this compound inhibits the replication of the influenza A (H1N1) virus by interfering with viral protein synthesis.

Antifungal Activity: It disrupts the cell membrane integrity of Candida species, leading to cell death.

Comparison with Similar Compounds

Taxoquinone is structurally related to other diterpenoids, such as:

- Neocryptotanshinone II

- Neocryptotanshinone

- Royleanone

- Horminone

- 16-Acetoxy-7-O-acetylhorminone

- Lophanthoidin E

- Lophanthoidin F

- Lophanthoidin B

Uniqueness: this compound stands out due to its broad spectrum of biological activities, including its potent anticancer, antiviral, and antifungal properties. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in scientific research and industrial applications .

Biological Activity

Taxoquinone, a diterpenoid compound isolated from Metasequoia glyptostroboides, has garnered attention for its diverse biological activities. This article synthesizes the findings from various studies to elucidate the compound's pharmacological potential, including its effects on enzyme inhibition, antioxidant properties, and antiviral and anticancer activities.

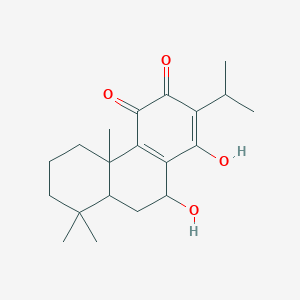

Chemical Structure

This compound is characterized by its abietane-type diterpenoid structure, which contributes to its biological activity. The chemical structure is essential for understanding how it interacts with biological systems and mediates its effects.

Enzyme Inhibition

α-Glucosidase and Tyrosinase Inhibition

This compound has been studied for its inhibitory effects on α-glucosidase and tyrosinase, two enzymes implicated in diabetes management and skin pigmentation disorders, respectively.

- α-Glucosidase Inhibition : In vitro studies demonstrated that this compound exhibits a dose-dependent inhibition of α-glucosidase. The inhibitory percentages at various concentrations (100 to 3,000 μg/mL) were as follows:

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 100 | 9.24 |

| 500 | 14.43 |

| 1,000 | 23.54 |

| 2,000 | 37.43 |

| 3,000 | 51.32 |

- Tyrosinase Inhibition : Similarly, this compound showed significant inhibitory effects on tyrosinase activity:

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 200 | 11.14 |

| 400 | 21.33 |

| 600 | 29.45 |

| 800 | 38.65 |

| 1,000 | 52.32 |

These results suggest that this compound could serve as an effective skin depigmentation agent .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies indicate that it exhibits significant free radical scavenging activities:

- At a concentration of 150 μg/mL, this compound demonstrated an inhibition of DPPH radicals by 81.29% , showcasing its potential as a natural antioxidant .

Antiviral and Anticancer Properties

Antiviral Activity Against H1N1 Influenza Virus

Research has highlighted this compound's efficacy against the H1N1 influenza virus. In cytopathic reduction assays using MDCK cell lines, this compound displayed significant antiviral activity at a concentration of 500 μg/mL , suggesting its potential role in developing antiviral therapies .

Proteasome Inhibition

This compound was also assessed for its ability to inhibit the human 20S proteasome, an important target in cancer therapy:

- The IC50 value for proteasome inhibition was determined to be 8.2 ± 2.4 µg/µL , indicating a strong inhibitory effect that could contribute to its anticancer properties by inducing apoptosis in cancer cells .

Case Studies

Several studies have documented the therapeutic applications of this compound:

- Diabetes Management : A study focused on the α-glucosidase inhibitory effects of this compound suggests its potential use in managing type-2 diabetes through dietary supplementation or as a functional food ingredient .

- Skin Whitening Products : Due to its tyrosinase inhibitory activity, this compound may be incorporated into cosmetic formulations aimed at reducing hyperpigmentation and promoting an even skin tone .

- Cancer Treatment : The proteasome inhibition properties position this compound as a candidate for further exploration in cancer treatment strategies, particularly in combination with existing chemotherapeutics to enhance efficacy and reduce side effects .

Properties

IUPAC Name |

1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZYPYJGZYLHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944381 | |

| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21764-41-0, 21887-01-4 | |

| Record name | TAXOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HORMINON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.